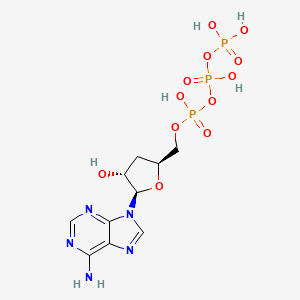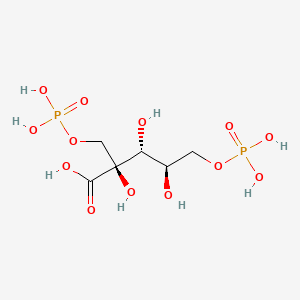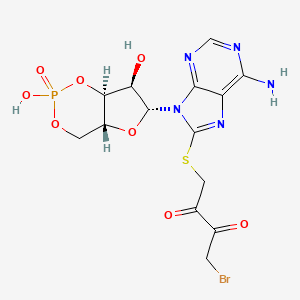
Cordycepin triphosphate
Vue d'ensemble
Description
Cordycepin triphosphate, also known as 3’-deoxyadenosine triphosphate, is a derivative of cordycepin, which is an adenosine analog. The key structural difference between cordycepin and adenosine lies in the absence of a hydroxyl group at the 3’ position of the ribose ring. This compound has garnered significant attention due to its broad spectrum of biological activities, including its potential as a modulator of cellular plasticity in cancer via cyclic adenosine monophosphate-dependent pathways .
Applications De Recherche Scientifique
Cordycepin triphosphate has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in modulating cellular plasticity and signal transduction pathways.
Industry: Utilized in the production of bioactive compounds and nutraceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through a series of chemical reactions. One method involves converting the 3’-hydroxyl group into an iodide group, followed by dehalogenation to yield the final product. Another method includes four steps: 5’-hydroxyl protection, esterification, removal of the tosyl group, and deprotection. The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .
Industrial Production Methods: Cordycepin is primarily isolated from the fermentation of Cordyceps militaris. Optimizations for liquid and solid fermentation, as well as genetic modifications of Cordyceps militaris, have been employed to increase cordycepin content. Additionally, cordycepin can be produced by other fungi such as Aspergillus nidulans and Cordyceps kyushensis .
Analyse Des Réactions Chimiques
Types of Reactions: Cordycepin triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a pseudo-adenosine triphosphate, binding to the active site of the adenylate cyclase enzyme and reducing the production of cyclic adenosine monophosphate .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Tosyl chloride is used for the tosylation step in the synthetic route.
Major Products: The major products formed from these reactions include this compound and its derivatives, which can further undergo enzymatic transformations in specific tissues .
Mécanisme D'action
Cordycepin triphosphate exerts its effects by acting as a pseudo-adenosine triphosphate. It binds to the active site of the adenylate cyclase enzyme, reducing the production of cyclic adenosine monophosphate. This interaction can modulate various cellular pathways, including the cyclic adenosine monophosphate-dependent pathways, which are crucial for cellular plasticity in cancer . Additionally, this compound activates AMP-activated protein kinase, inhibiting RNA synthesis and retarding cell growth .
Comparaison Avec Des Composés Similaires
Cordycepin triphosphate is structurally similar to adenosine triphosphate but lacks a hydroxyl group at the 3’ position of the ribose ring. This structural difference imparts unique biological activities to this compound, making it a valuable compound for research and therapeutic applications .
Similar Compounds:
Adenosine Triphosphate: The endogenous ligand for adenylate cyclase.
Cordycepin: The precursor to this compound, known for its broad spectrum of biological activities.
Pentostatin: Another compound produced by Cordyceps species, known for its antitumor properties.
This compound stands out due to its unique ability to modulate cyclic adenosine monophosphate-dependent pathways and its potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHPCYXRYQPSD-BAJZRUMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014467 | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73-04-1, 71997-32-5 | |
| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordycepin Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cordycepin 5'-triphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORDYCEPIN TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















